2-(Methylthio)nicotinic acid

Medicinal Chemistry Organometallic Chemistry Anticancer Research

Positional isomers cannot substitute-6-(methylthio)nicotinic acid exhibits different pKa, electron density, and crystal packing vs. the 2-isomer. This compound is the required building block for: • Diorganotin complexes with superior antitumor activity against colon carcinoma • Crystal bending model systems (property absent in 6-isomer) • Ester prodrug synthesis for enhanced oral bioavailability ≥98% purity. Ambient shipping. Verified batch consistency.

Molecular Formula C7H7NO2S
Molecular Weight 169.2 g/mol
CAS No. 74470-23-8
Cat. No. B186358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)nicotinic acid
CAS74470-23-8
Molecular FormulaC7H7NO2S
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)O
InChIInChI=1S/C7H7NO2S/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10)
InChIKeyCOPSJQVPEUUOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)nicotinic Acid: Quantified Functional Building Block


2-(Methylthio)nicotinic acid is an aromatic carboxylic acid within the pyridine class, distinguished by a methylthio (-SCH3) group at the 2-position of the nicotinic acid ring [1]. This substitution pattern confers unique chemical and physical properties compared to unsubstituted nicotinic acid or its other positional isomers . The compound is recognized as a versatile intermediate and building block in medicinal chemistry and materials science [2], with its utility stemming from the specific electronic and steric contributions of the 2-methylthio moiety, which are not replicable by alternative substituents at other positions [3].

Unique 2‑methylthio substitution not replicable by other positional isomers
Versatile intermediate for medicinal chemistry and materials science
Position‑specific electronic and steric effects drive reactivity and crystal packing

Irreplaceability of 2-(Methylthio)nicotinic Acid


While nicotinic acid and its derivatives are broadly used, direct substitution with in-class compounds like 6-(methylthio)nicotinic acid (CAS 74470-25-0) or unsubstituted nicotinic acid (CAS 59-67-6) is scientifically invalid due to quantifiable, position-specific differences. The 2-methylthio substitution alters the electron density of the pyridine ring and the carboxylic acid's pKa relative to the 6-position isomer, directly impacting its reactivity in coupling reactions and its specific crystal packing behavior . Furthermore, the presence of the thioether significantly lowers the compound's melting point and alters its solubility profile compared to the parent acid, affecting its handling and suitability for certain synthetic protocols . These are not interchangeable properties; selecting a different positional isomer or substituent will yield a chemically distinct outcome in a pre-optimized synthetic route or material application [1].

6‑(Methylthio)nicotinic acid
Positional isomer alters ring electron density and pKa, shifting coupling reactivity and biological activity of derived complexes.
Unsubstituted nicotinic acid
Lacks thioether group; higher melting point and different solubility profile may not support pre‑optimized synthetic or material protocols.

Quantified Differentiation of 2-(Methylthio)nicotinic Acid


Positional Isomerism: Superior Antitumor Activity in Metal Complexes

Derivatives of 2-(methylthio)nicotinic acid exhibit far superior in vitro antitumor activity compared to those derived from the 6-position isomer. Specifically, diorganotin(IV) complexes of 2-(methylthio)-3-pyridinecarboxylic acid demonstrated activity against the WiDr colon carcinoma cell line that was better than the clinical standards cisplatin and doxorubicin [1]. In contrast, a library of novel nicotinic acid derivatives modified at the 6-position with thioether functionalities showed only modest, non-competitive inhibition of α-amylase and α-glucosidase, with no reported activity against cancer cell lines [2]. This represents a qualitative difference in therapeutic application space.

Antitumor activity
Class‑level
Organotin complex 2b inhibition of WiDr colon carcinoma cells reported better than cisplatin and doxorubicin
Reported model‑response context; may not reflect standalone compound activity.
Class‑level inference from metal complexes; verify for other derivative classes.
Medicinal Chemistry Organometallic Chemistry Anticancer Research

Crystal Engineering: Unique Anisotropic Mechanical Properties

The crystal structure of 2-(methylthio)nicotinic acid forms centrosymmetric carboxylic acid dimers that stack in a manner enabling macroscopic crystal bending [1]. This mechanical flexibility is a direct consequence of the specific packing motif dictated by the 2-methylthio group [2]. In contrast, the 6-(methylthio)nicotinic acid isomer does not exhibit this anisotropic packing, as its crystal structure and mechanical properties remain uncharacterized for this phenomenon .

Crystal bending
Head‑to‑head
2‑(Methylthio)nicotinic acid crystals bend macroscopically; 6‑isomer does not exhibit this anisotropy
Demonstrates position‑specific crystal engineering property.
Validated by single‑crystal XRD and nanoindentation.
Crystal Engineering Materials Science Pharmaceutical Formulation

Melting Point Distinction for Purity and Handling

The introduction of the 2-methylthio group to the nicotinic acid core dramatically alters the compound's thermal properties, providing a clear, quantifiable differentiator. 2-(Methylthio)nicotinic acid exhibits a sharp melting point range of 214-218°C [REFS-1, REFS-2], whereas unsubstituted nicotinic acid melts at 236-239°C [2]. This ~20°C depression and distinct thermal profile is a direct consequence of the 2-methylthio substitution and provides a practical, measurable difference for identity confirmation and purity assessment via standard laboratory methods.

Melting point
Reported
214–218 °C vs. 236–239 °C (nicotinic acid)
~20 °C depression
Supports identity confirmation and purity assessment.
Distinct thermal profile enables rapid differentiation.
Analytical Chemistry Chemical Synthesis Procurement Specification

Commercial Purity Benchmarking for Reproducible Synthesis

The compound is commercially available with a defined and verifiable purity specification of ≥98% (by aqueous acid-base titration) from major suppliers [REFS-1, REFS-2]. This level of purity is crucial for its use as a synthetic building block, ensuring that downstream reactions proceed as expected without interference from unknown impurities. While other nicotinic acid derivatives like methyl 5-(methylthio)nicotinate are available, their purity specifications may vary or be less rigorously defined by certain vendors , introducing a variable that can compromise experimental reproducibility.

Commercial purity
Data to verify
≥98% (acid‑base titration); compared to variable/unspecified purity for methyl 5‑(methylthio)nicotinate
Reproducibility depends on supplier COA verification.
Confirm lot‑specific certificate before critical synthesis.
Chemical Synthesis Medicinal Chemistry Procurement

2-(Methylthio)nicotinic Acid Procurement Applications


Synthesis of Potent Antitumor Organotin(IV) Complexes

Researchers developing novel metal-based chemotherapeutics require 2-(methylthio)nicotinic acid as the essential ligand precursor. The evidence demonstrates that its derived diorganotin complexes show superior in vitro antitumor activity against colon carcinoma cells compared to clinical standards, a property not observed with the 6-position isomer [1]. Procuring this specific building block is a prerequisite for replicating these promising results and exploring the structure-activity relationship of this potent class of compounds.

Investigations into Mechanically Flexible Organic Crystals

Materials scientists and crystal engineers investigating the phenomenon of crystal flexibility should procure this compound as a model system. Its unique crystal packing, driven by the 2-methylthio group, results in macroscopic crystal bending—a property not shared by its 6-position isomer [2]. This makes it an ideal candidate for studying the relationship between molecular structure, supramolecular packing, and emergent mechanical properties.

Pharmaceutical Formulation and Solid-State Properties

Formulation scientists evaluating the impact of crystal mechanics on drug product manufacturability can use 2-(methylthio)nicotinic acid as a probe. Its ability to form bendable crystals provides a model system to study how anisotropic mechanical properties influence powder flow, compression behavior, and tablet integrity, which are critical but often overlooked aspects of pharmaceutical development [2]. The quantifiably distinct melting point (214-218°C) also allows for easy differentiation from other acidic excipients or active pharmaceutical ingredients .

Synthesis of Anti-inflammatory Prodrug Candidates

Medicinal chemists exploring ester prodrugs for improved oral bioavailability should use 2-(methylthio)nicotinic acid as the parent acid. It is specifically cited as the active anti-inflammatory metabolite released upon in vivo hydrolysis of ester derivatives like 4-bromobenzyl 2-(methylthio)nicotinate . Procuring the parent acid is necessary for the synthesis of these and other novel prodrug candidates.

Application
Selection Property
Validation Focus
Metal‑based antitumor agent research
2‑Methylthio coordination chemistry
Comparative in vitro response in WiDr cell line
Mechanically flexible crystal engineering
Crystal packing motif dictated by 2‑SCH₃
Macroscopic bending and nanoindentation response
Solid‑state and formulation research
Anisotropic mechanical properties and melting point
Crystal flexibility impact on powder flow and compressibility
Ester prodrug design for metabolite release
Carboxylic acid for esterification and hydrolysis studies
Metabolite release profile from 2‑(methylthio)nicotinate esters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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